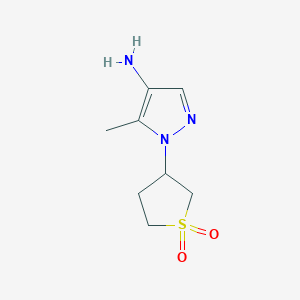![molecular formula C8H9BrN2OS B13260803 2-[(2-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B13260803.png)
2-[(2-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Bromophenyl)sulfanyl]-N’-hydroxyethanimidamide is an organic compound with the molecular formula C8H9BrN2OS This compound is characterized by the presence of a bromophenyl group attached to a sulfanyl group, which is further connected to a hydroxyethanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromophenyl)sulfanyl]-N’-hydroxyethanimidamide typically involves the reaction of 2-bromothiophenol with an appropriate ethanimidamide derivative. The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydroxide or potassium carbonate, and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 2-[(2-Bromophenyl)sulfanyl]-N’-hydroxyethanimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Bromophenyl)sulfanyl]-N’-hydroxyethanimidamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom or to modify the imidamide group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products or modified imidamide derivatives.
Substitution: Compounds with new functional groups replacing the bromine atom.
Scientific Research Applications
2-[(2-Bromophenyl)sulfanyl]-N’-hydroxyethanimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug development.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(2-Bromophenyl)sulfanyl]-N’-hydroxyethanimidamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The sulfanyl group may play a crucial role in binding to these targets, while the bromophenyl and imidamide moieties contribute to the overall activity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Bromobenzyl)sulfanyl]-N’-[(E)-(4-iodophenyl)methylene]acetohydrazide
- 2-(2-Bromophenyl)sulfanyl-N,N-dimethylpropanamide
- 2-(2-Bromophenyl)sulfanyl-N-methylpropanamide
Uniqueness
2-[(2-Bromophenyl)sulfanyl]-N’-hydroxyethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of 2-[(2-Bromophenyl)sulfanyl]-N’-hydroxyethanimidamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H9BrN2OS |
|---|---|
Molecular Weight |
261.14 g/mol |
IUPAC Name |
2-(2-bromophenyl)sulfanyl-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H9BrN2OS/c9-6-3-1-2-4-7(6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |
InChI Key |
NYHOADTYHCVFFY-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)SC/C(=N/O)/N)Br |
Canonical SMILES |
C1=CC=C(C(=C1)SCC(=NO)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


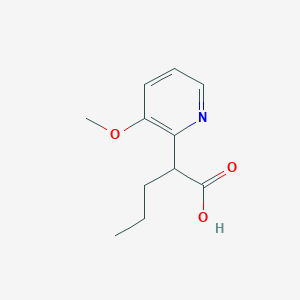
![2-{[(5-Bromo-2-fluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13260735.png)
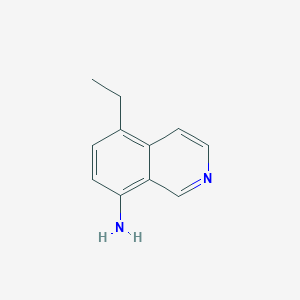


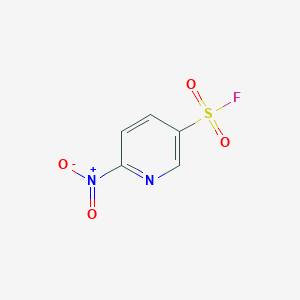
![2-[(Pent-4-yn-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13260768.png)
![3-Methanesulfonyl-8-azabicyclo[3.2.1]octane](/img/structure/B13260773.png)


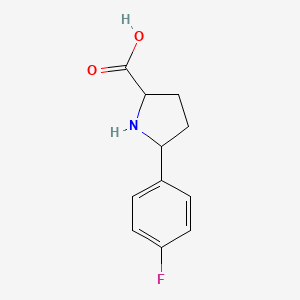

![tert-Butyl N-{[3-(propylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B13260800.png)
